Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-
Description
Boronic acid, B-[3-(3-oxo-4-morpholinyl)phenyl]-, is an organoboron compound featuring a phenyl ring substituted with a boronic acid group and a 3-oxo-4-morpholinyl moiety. The morpholinyl group, a six-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound. The boronic acid group enables reversible covalent interactions with diols, making it valuable in organic synthesis and sensor applications.
Properties
Molecular Formula |
C10H12BNO4 |
|---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
[3-(3-oxomorpholin-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C10H12BNO4/c13-10-7-16-5-4-12(10)9-3-1-2-8(6-9)11(14)15/h1-3,6,14-15H,4-5,7H2 |
InChI Key |
IDSWZBSYPKNBOL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, typically involves the reaction of a phenylboronic acid derivative with a morpholine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where the phenylboronic acid derivative is reacted with a halogenated morpholine compound in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Suzuki–Miyaura Coupling
This compound participates in Suzuki–Miyaura cross-coupling reactions with aryl halides or triflates under palladium catalysis. For instance, coupling with 5-chlorothiophene-2-carbonyl chloride under PdCl₂(dppf) and Et₃N yields arylated products . Key parameters include:
-
Catalyst : PdCl₂(dppf)
-
Base : Triethylamine (Et₃N)
-
Yield : Depends on substituents; electron-donating groups (e.g., methoxy) enhance reactivity .
Other Coupling Reactions
-
Nickel-Catalyzed Borylation : Mixed-ligand systems like NiCl₂(dppp/dppf) enable borylation of aryl mesylates/tosylates, often requiring Zn as a reducing agent .
Reduction
Reduction of the boronic acid group can yield boranes using reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions
The phenyl ring undergoes electrophilic aromatic substitution (e.g., halogenation) under Lewis acid catalysis (e.g., FeCl₃). The morpholinyl group’s electron-donating effect may direct substitution to specific positions.
Petasis Reaction
This compound may participate in the Petasis three-component reaction (3-CR), combining boronic acids, amines, and carbonyl compounds to form α-amino acids or other scaffolds . The reaction’s utility in drug discovery and material science highlights its potential for generating diverse structures.
Drug Delivery Systems
Boronic acids form reversible covalent bonds with diols (e.g., saccharides), enabling applications in glucose-responsive drug delivery. Similar compounds have shown promise in insulin delivery systems .
Enzyme Inhibition
Boronic acid derivatives exhibit protease inhibition , potentially targeting cancer therapeutics. The morpholinyl group may enhance binding to proteasomes, inducing apoptosis .
Antibacterial and Antiviral Activity
Boronic acids disrupt bacterial cell walls and inhibit viral enzymes. The compound’s unique structure could improve selectivity in such applications .
Data Tables
Table 1: Suzuki–Miyaura Coupling Conditions
| Parameter | Details |
|---|---|
| Catalyst | PdCl₂(dppf) |
| Base | Et₃N |
| Yield | Varies (e.g., 67–89% for arylboronic acids ) |
| Functional Group | Tolerates carbonyl, cyano, nitro, and boryl groups |
Table 2: Oxidation Resistance in Boronic Acids
| Feature | Impact |
|---|---|
| Pendant Groups | Carboxyl groups (in other derivatives) stabilize against oxidation |
| Morpholinyl Group | Potential stabilization effect (mechanism not explicitly studied) |
Research Findings
Scientific Research Applications
Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]-, involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors. The morpholinyl group can enhance the compound’s solubility and binding affinity to specific targets .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Boronic Acid Derivatives
Biological Activity
Boronic acids are recognized for their versatile applications in medicinal chemistry, particularly in the development of enzyme inhibitors and drug delivery systems. The compound Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- is notable for its unique structure and biological activities, which are critical for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHBNO
- Molecular Weight : 189.02 g/mol
- Key Functional Groups : Boronic acid group, morpholinyl moiety
This compound's structure enables it to interact with biological targets effectively, facilitating its role as an enzyme inhibitor and a probe in biological studies .
The mechanism of action for boronic acids typically involves the formation of reversible covalent bonds with diols and other nucleophiles. In the case of b-[3-(3-oxo-4-morpholinyl)phenyl]- , the boronic acid group can interact with biological molecules such as proteins and enzymes, leading to inhibition or modulation of their activity. The morpholinyl group enhances solubility and binding affinity, making it a valuable tool in drug design .
Anticancer Activity
Recent studies have shown that boronic acid derivatives exhibit significant anticancer properties. In vitro assays demonstrated that the compound has a high cytotoxic effect on cancer cell lines, particularly MCF-7 (breast cancer), with an IC value of 18.76 ± 0.62 µg/mL. This suggests a potential application in cancer therapy .
Antibacterial Properties
The compound has also been tested for antibacterial activity against various strains, including Escherichia coli. Studies indicated effective inhibition at concentrations as low as 6.50 mg/mL, highlighting its potential use in treating bacterial infections .
Antioxidant Activity
Antioxidant assays revealed that this boronic acid derivative exhibits strong free radical scavenging activity. For instance, it showed an IC value of 0.11 ± 0.01 µg/mL in the ABTS assay, indicating its effectiveness in neutralizing oxidative stress .
Enzyme Inhibition Studies
Boronic acids are known for their ability to inhibit specific enzymes:
- Acetylcholinesterase (AChE) : Moderate inhibition with an IC of 115.63 ± 1.16 µg/mL.
- Butyrylcholinesterase (BChE) : High inhibition with an IC of 3.12 ± 0.04 µg/mL.
- Antiurease Activity : Strong inhibition with an IC of 1.10 ± 0.06 µg/mL.
- Antityrosinase Activity : Moderate inhibition with an IC of 11.52 ± 0.46 µg/mL .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Boronic acid, b-[3-(3-oxo-4-morpholinyl)phenyl]- | Contains both boronic acid and morpholinyl groups | High anticancer and antibacterial activity |
| Phenylboronic acid | Lacks morpholinyl group | Less versatile |
| 3-(Bromomethyl)phenylboronic acid | Contains bromomethyl group | Different reactivity |
The unique combination of functional groups in b-[3-(3-oxo-4-morpholinyl)phenyl]- allows for broader applications compared to similar compounds, particularly in enzyme inhibition and biological research .
Case Studies and Applications
- Enzyme Inhibitors : Research indicates that boronic acids can act as effective inhibitors for fatty acid amide hydrolase, which is crucial for pain management therapies .
- Drug Delivery Systems : Boronic acid liposomes have been developed for targeted drug delivery, showcasing enhanced cellular uptake when triggered by carbohydrate interactions .
- Cosmetic Formulations : Recent formulations incorporating boronic acids have demonstrated promising results in antioxidant and anti-aging products due to their biological activity .
Q & A
Q. What are the standard synthetic routes for Boronic acid, B-[3-(3-oxo-4-morpholinyl)phenyl]-?
A reductive amination approach is commonly employed. For example, morpholine reacts with (2-formylphenyl)boronic acid in methanol using NaBH₄ as a reducing agent, followed by HCl workup and ether extraction. Structural validation via ¹H/¹³C NMR and elemental analysis ensures purity . Alternative routes may involve coupling morpholine derivatives with boronic acid precursors under Suzuki-Miyaura conditions, though solvent choice (e.g., methanol vs. DMF) impacts yield and reaction kinetics .
Q. How is this boronic acid characterized to confirm its structure and purity?
Key techniques include:
- NMR Spectroscopy : ¹H NMR (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 3.5–4.0 ppm for morpholine methylene groups) and ¹³C NMR for backbone confirmation .
- Elemental Analysis : Matches theoretical C, H, N, and B content to rule out impurities.
- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ion peaks .
Q. What are the primary research applications of this compound?
- Suzuki-Miyaura Cross-Coupling : Acts as a boronic acid partner in C–C bond formation for synthesizing biaryl motifs .
- Biological Probes : Structural analogs have been used in click chemistry to develop antimycobacterial agents, with MIC values (e.g., 12.5 µg/mL against Mycobacterium smegmatis) .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in morpholine-boronic acid conjugates?
- Solvent Selection : Methanol enhances reductive amination efficiency compared to THF or DCM due to better NaBH₄ solubility .
- Stoichiometry : A 1:1 molar ratio of morpholine to boronic acid precursor minimizes side products.
- Temperature Control : Room-temperature reactions reduce decomposition risks .
Q. What stability challenges arise during storage or handling, and how are they mitigated?
- Hydrolysis Sensitivity : Boronic acids degrade in aqueous media; store under inert atmosphere (N₂/Ar) at –20°C .
- Light Sensitivity : Amber vials prevent photodegradation of the morpholine-oxo moiety.
- Genotoxicity Risks : Structural analogs (e.g., acrylamido-substituted boronic acids) show mutagenicity in Ames tests; handle with PPE and limit exposure .
Q. How is biological activity assessed, and what mechanisms are hypothesized?
- Antimycobacterial Assays : MIC testing against M. smegmatis via broth microdilution. Dimeric analogs linked via click chemistry show enhanced activity due to improved cell-wall penetration .
- Mechanistic Insights : The morpholine moiety may inhibit enzymes like decaprenylphosphoryl-β-D-ribose oxidase (DprE1) in mycobacteria .
Q. How are contradictory data on genotoxicity resolved for boronic acid derivatives?
- Case Study : While 3-acrylamidophenylboronic acid (CAS 99349-68-5) tests positive in Ames assays, its methyl-substituted analog (CAS 48150-45-4) is non-mutagenic. Computational modeling (e.g., QSAR) identifies acrylamide’s α,β-unsaturated carbonyl group as a mutagenicity alert .
- Mitigation : Substitute acrylamide with stable amides (e.g., acetamide) to eliminate mutagenic potential .
Q. What computational tools predict mutagenicity or pharmacokinetic properties?
- In Silico Screening : Tools like Derek Nexus or Toxtree assess structural alerts (e.g., boronate esters, Michael acceptors) .
- ADME Profiling : SwissADME predicts logP (~2.1) and solubility (~0.5 mg/mL), guiding formulation for in vivo studies .
Methodological Tables
Q. Table 1. Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Methanol | +25% vs. THF |
| Reducing Agent | NaBH₄ (2 eq.) | Minimal side products |
| Reaction Time | 16 hours (rt) | 85% conversion |
Q. Table 2. Genotoxicity Data for Structural Analogs
| Compound (CAS) | Ames Test Result | Mitigation Strategy |
|---|---|---|
| 99349-68-5 | Positive | Replace acrylamide group |
| 48150-45-4 | Negative | Use as non-mutagenic lead |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
